molecular formula C15H17N3O2S2 B2706342 1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide CAS No. 524057-69-0

1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide

Cat. No.: B2706342
CAS No.: 524057-69-0
M. Wt: 335.44
InChI Key: KZPRNKMACAPERA-UHFFFAOYSA-N
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Description

1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 1,3-benzothiazole-2-thiol with 2-bromoacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride. This intermediate is then reacted with piperidine-4-carboxamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. The compound may also inhibit certain enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
  • 3-[(1,3-Benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol derivatives

Uniqueness

Compared to similar compounds, 1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide stands out due to its unique combination of the benzothiazole and piperidine moieties. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c16-14(20)10-5-7-18(8-6-10)13(19)9-21-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRNKMACAPERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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